![molecular formula C15H26BCl2N3O2 B2997057 2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl CAS No. 2096336-57-9](/img/structure/B2997057.png)
2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl
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Overview
Description
“2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” is a chemical compound that is used in research and development. It is a type of boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic esters like “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” often involves the Suzuki-Miyaura coupling reaction . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl” is represented by the molecular formula C15H25BClN3O2 . The structure includes a piperazine ring and a pyridine ring, with a boronic acid pinacol ester group attached .Chemical Reactions Analysis
Boronic esters, including “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl”, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are important and extensively used in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .Scientific Research Applications
Building Blocks in Organic Synthesis
Pinacol boronic esters, such as “2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl”, are highly valuable building blocks in organic synthesis . They are often used in various chemical transformations, where the valuable boron moiety remains in the product .
Protodeboronation
Protodeboronation of pinacol boronic esters is a significant application. This process involves the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .
Anti-Markovnikov Hydromethylation of Alkenes
Pinacol boronic esters can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process allows for the conversion of alkenes to alkanes .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is one of the most important applications of organoboron compounds . This process involves the cross-coupling of organoboron compounds with organic halides or pseudohalides .
Functional Group Transformations
The boron moiety in pinacol boronic esters can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Borylation Approaches
To access the B-building blocks, various borylation approaches have been developed over the years . The prominent asymmetric hydroboration reaction reported by H. C. Brown in 1961 is one such approach .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction . They can also undergo protodeboronation, a process that involves the removal of the boron group .
Biochemical Pathways
Boronic acids and their esters are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
The ability of boronic acids and their esters to form c-c bonds can potentially lead to the synthesis of various bioactive compounds .
Action Environment
It’s known that the reactivity of boronic acids and their esters can be influenced by factors such as ph and temperature .
Future Directions
properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O2.2ClH/c1-14(2)15(3,4)21-16(20-14)12-6-5-7-18-13(12)19-10-8-17-9-11-19;;/h5-7,17H,8-11H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSUYHYCYIQOQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26BCl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazinopyridine-3-boronic acid, pinacol ester, DiHCl |
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